molecular formula C7H8ClNO2S B13247857 (4-Methylpyridin-3-yl)methanesulfonyl chloride

(4-Methylpyridin-3-yl)methanesulfonyl chloride

Cat. No.: B13247857
M. Wt: 205.66 g/mol
InChI Key: IGZHEHSQPIJCTK-UHFFFAOYSA-N
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Description

(4-Methylpyridin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . It is characterized by a pyridine ring substituted with a methyl group at the 4-position and a methanesulfonyl chloride group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpyridin-3-yl)methanesulfonyl chloride typically involves the reaction of 4-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: (4-Methylpyridin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

    Catalysts: Bases like triethylamine or pyridine

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Methylpyridin-3-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Uniqueness: (4-Methylpyridin-3-yl)methanesulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. This makes it a valuable reagent in organic synthesis and scientific research .

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(4-methylpyridin-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO2S/c1-6-2-3-9-4-7(6)5-12(8,10)11/h2-4H,5H2,1H3

InChI Key

IGZHEHSQPIJCTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)CS(=O)(=O)Cl

Origin of Product

United States

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